(s)-methyl 2-amino-4-bromobutanoate hbr

Catalog No.
S6616692
CAS No.
76419-53-9
M.F
C5H11Br2NO2
M. Wt
276.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-methyl 2-amino-4-bromobutanoate hbr

CAS Number

76419-53-9

Product Name

(s)-methyl 2-amino-4-bromobutanoate hbr

IUPAC Name

methyl 2-amino-4-bromobutanoate;hydrobromide

Molecular Formula

C5H11Br2NO2

Molecular Weight

276.95 g/mol

InChI

InChI=1S/C5H10BrNO2.BrH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H

InChI Key

WXBMPDCWUYYMGU-UHFFFAOYSA-N

SMILES

COC(=O)C(CCBr)N.Br

Canonical SMILES

COC(=O)C(CCBr)N.Br
Methyl 2-amino-4-bromobutyrate hydrobromide (H-DL-Abu(Br)-OMe.HBr) is a synthetic organic compound with the chemical formula C6H13Br2NO2.HBr. It is often used in scientific experiments to study its biological properties and potential implications in various fields of research and industry.
Methyl 2-amino-4-bromobutyrate hydrobromide is a white to off-white crystalline powder, soluble in water and methanol. It has a molecular weight of 302.91 g/mol and a melting point of 189-190°C. The compound is stable under standard laboratory conditions and reacts with acids and bases to form salts.
Methyl 2-amino-4-bromobutyrate hydrobromide can be synthesized through the reaction of 2-amino-4-bromobutyric acid and methyl bromide in the presence of a base such as sodium carbonate. The product can be purified through recrystallization from ethanol.
The compound can be analyzed using various analytical methods such as chromatography (HPLC, GC), spectroscopy (FTIR, NMR), and mass spectrometry. These methods can provide information about the purity, identity, and structure of the compound.
Methyl 2-amino-4-bromobutyrate hydrobromide has been shown to have antiproliferative and cytotoxic effects on cancer cells in vitro. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has been investigated for its use in targeted drug delivery systems and as a potential lead compound for the development of new anticancer drugs.
The compound has low acute toxicity and is not considered hazardous at low concentrations. However, proper handling and safety precautions should be taken when working with the compound to minimize the risk of exposure.
Methyl 2-amino-4-bromobutyrate hydrobromide is commonly used in scientific experiments to study its biological properties and potential applications in various fields of research and industry. It has been investigated for its use in targeted drug delivery systems, as a potential lead compound for the development of new anticancer drugs, and as an anti-inflammatory agent.
Research on the compound is ongoing, with many studies focusing on its potential use in cancer treatment and drug delivery systems. There is also interest in the compound's anti-inflammatory properties and its potential as a therapeutic agent for other diseases such as arthritis and neurodegenerative disorders.
Methyl 2-amino-4-bromobutyrate hydrobromide has potential implications in various fields of research and industry, including pharmaceuticals, biotechnology, and materials science. Its use in targeted drug delivery systems could lead to more efficient and effective drug treatments for cancer and other diseases. Additionally, the compound's anti-inflammatory properties could have applications in the development of new treatments for a range of inflammatory diseases.
One of the limitations of methyl 2-amino-4-bromobutyrate hydrobromide is its low solubility in some solvents, which can limit its use in certain applications. Future research could focus on developing new synthetic methods to improve the compound's solubility and stability. Other future directions include exploring the compound's potential use in other disease areas such as neurodegeneration and cardiovascular disease, and investigating its safety and toxicology in animal models.
Overall, methyl 2-amino-4-bromobutyrate hydrobromide is a promising compound with potential applications in various fields of research and industry. Ongoing research and development is needed to fully explore its potential and overcome any limitations.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

276.91360 g/mol

Monoisotopic Mass

274.91565 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

Explore Compound Types